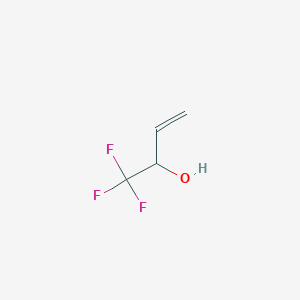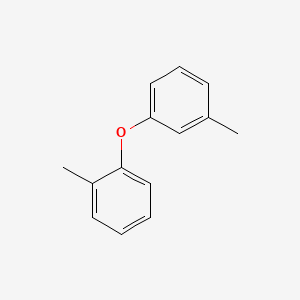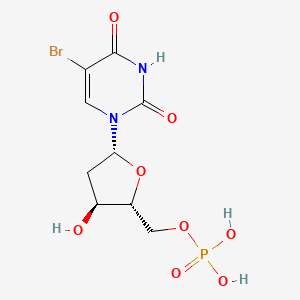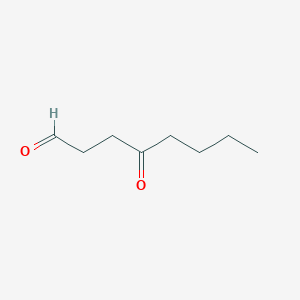
2,2'-Bis(1,3-dioxolane)
Overview
Description
2,2’-Bis(1,3-dioxolane) is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic acetals containing two oxygen atoms at the 1 and 3 positions. This compound is known for its stability and versatility in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2’-Bis(1,3-dioxolane) can be synthesized through the acetalization of carbonyl compounds with vicinal diols. The reaction typically involves the use of a Brönsted or Lewis acid catalyst. For instance, the condensation of carbonyl compounds with 1,2-ethanediol in the presence of an acid catalyst like toluenesulfonic acid can yield 1,3-dioxolanes .
Industrial Production Methods: In industrial settings, the synthesis of 2,2’-Bis(1,3-dioxolane) often involves the use of continuous removal of water from the reaction mixture to drive the equilibrium towards the formation of the desired product. This can be achieved using a Dean-Stark apparatus or molecular sieves .
Chemical Reactions Analysis
Types of Reactions: 2,2’-Bis(1,3-dioxolane) undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions with reagents like organolithium or Grignard reagents.
Common Reagents and Conditions:
Oxidation: KMnO₄, OsO₄, chromium trioxide (CrO₃) in pyridine.
Reduction: LiAlH₄, NaBH₄.
Substitution: Organolithium reagents, Grignard reagents.
Major Products:
Oxidation: The major products are often carboxylic acids or ketones.
Reduction: The major products are alcohols.
Substitution: The products depend on the nucleophile used, often resulting in substituted dioxolanes.
Scientific Research Applications
2,2’-Bis(1,3-dioxolane) has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for carbonyl compounds during synthetic transformations.
Biology: It serves as a building block in the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceuticals and drug delivery systems.
Mechanism of Action
The mechanism of action of 2,2’-Bis(1,3-dioxolane) involves its ability to form stable cyclic structures. This stability is due to the resonance stabilization provided by the oxygen atoms in the ring. In chemical reactions, it acts as a protecting group, preventing unwanted reactions at the carbonyl site by forming a stable acetal or ketal .
Comparison with Similar Compounds
1,3-Dioxane: A six-membered cyclic acetal with similar stability and reactivity.
1,2-Dioxolane: An isomer with adjacent oxygen atoms, often used as a solvent.
Uniqueness: 2,2’-Bis(1,3-dioxolane) is unique due to its five-membered ring structure, which provides a balance between stability and reactivity. Its ability to form stable cyclic acetals makes it particularly useful as a protecting group in organic synthesis .
Properties
IUPAC Name |
2-(1,3-dioxolan-2-yl)-1,3-dioxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-2-8-5(7-1)6-9-3-4-10-6/h5-6H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQMJRGMPYWXDPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60217339 | |
| Record name | 2,2'-Bis(1,3-dioxolane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60217339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6705-89-1 | |
| Record name | 2,2'-Bis(1,3-dioxolane) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006705891 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2'-Bis(1,3-dioxolane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60217339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
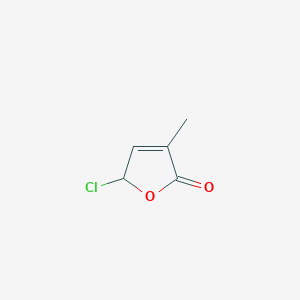
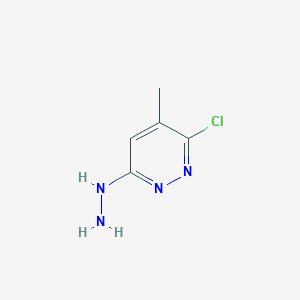
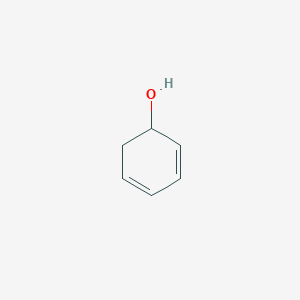

![3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)aniline](/img/structure/B3055731.png)
![Benzenesulfonamide, 4-methyl-N-[(1S)-1-phenylpropyl]-](/img/structure/B3055733.png)
![2,5-dihydro-1H-pyrido[4,3-b]indol-1-one](/img/structure/B3055734.png)

